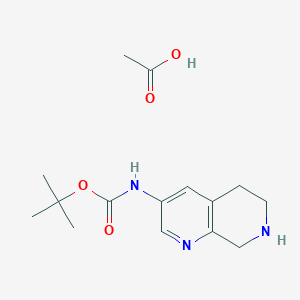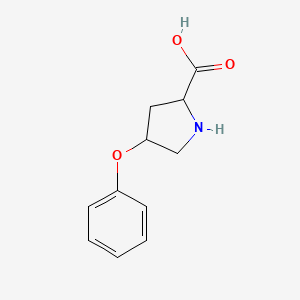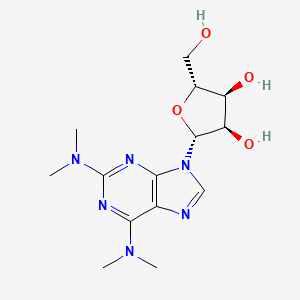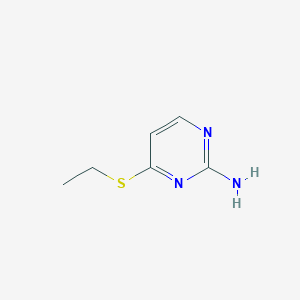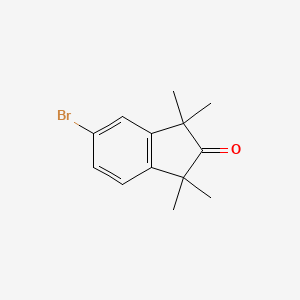
5-Bromo-1,1,3,3-tetramethyl-2-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,1,3,3-tetramethyl-2-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry . The compound’s structure features a bromine atom attached to the indanone core, which is further substituted with four methyl groups, making it a unique and interesting molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2-indanone typically involves the bromination of 1,1,3,3-tetramethyl-2-indanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Bromo-1,1,3,3-tetramethyl-2-indanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
科学研究应用
5-Bromo-1,1,3,3-tetramethyl-2-indanone has several applications in scientific research:
作用机制
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2-indanone involves its interaction with specific molecular targets and pathways. For example, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the compound’s carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-2-indanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-1,1,3,3-tetramethyl-2-indanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
5-Fluoro-1,1,3,3-tetramethyl-2-indanone: Contains a fluorine atom, which can significantly alter its chemical and biological properties compared to the bromine derivative.
Uniqueness
5-Bromo-1,1,3,3-tetramethyl-2-indanone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .
属性
分子式 |
C13H15BrO |
|---|---|
分子量 |
267.16 g/mol |
IUPAC 名称 |
5-bromo-1,1,3,3-tetramethylinden-2-one |
InChI |
InChI=1S/C13H15BrO/c1-12(2)9-6-5-8(14)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
InChI 键 |
ZSRPRVAVCOTICX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=C(C=C2)Br)C(C1=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


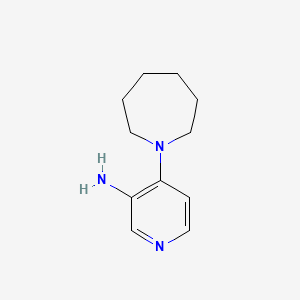
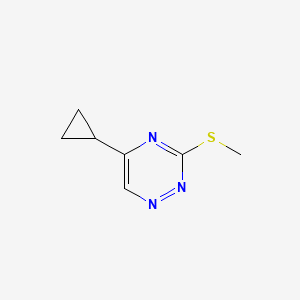
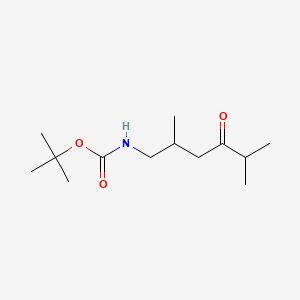


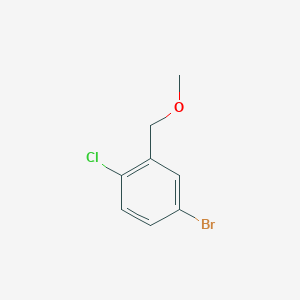
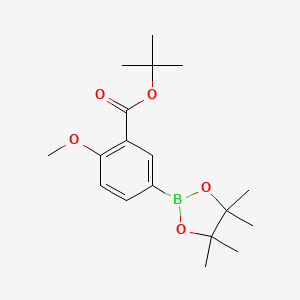
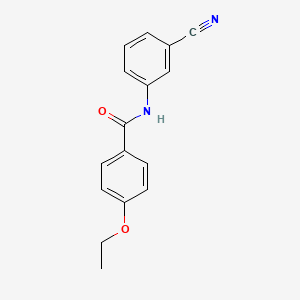
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
